molecular formula C18H18ClN3O2S B2971600 4-(3-chloro-4-methylphenyl)-5-[(4-ethoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 723332-61-4

4-(3-chloro-4-methylphenyl)-5-[(4-ethoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2971600
CAS No.: 723332-61-4
M. Wt: 375.87
InChI Key: XSCPUKDHZBIHKL-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methylphenyl)-5-[(4-ethoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 3-chloro-4-methylphenyl group at position 4 and a 4-ethoxyphenoxymethyl substituent at position 4. Its structure combines halogenated and alkoxy-aryl moieties, which are known to influence physicochemical properties and biological activity.

Properties

IUPAC Name

4-(3-chloro-4-methylphenyl)-3-[(4-ethoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c1-3-23-14-6-8-15(9-7-14)24-11-17-20-21-18(25)22(17)13-5-4-12(2)16(19)10-13/h4-10H,3,11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCPUKDHZBIHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-methylphenyl)-5-[(4-ethoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Substitution Reactions:

    Thiol Group Introduction: The thiol group is usually introduced in the final step through a thiolation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to modify the triazole ring or the phenyl groups.

    Substitution: Various substitution reactions can occur at the phenyl rings or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

    Oxidation: Disulfides.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted triazole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 4-(3-chloro-4-methylphenyl)-5-[(4-ethoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains.

Medicine

In medicine, this compound is being explored for its potential as an anticancer agent. Its ability to interfere with cellular processes makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-methylphenyl)-5-[(4-ethoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, disrupt cellular membranes, and interfere with DNA synthesis. These actions result in the inhibition of microbial growth and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The triazole core is highly versatile, allowing substitutions that modulate electronic, steric, and solubility properties. Key analogs include:

Compound Name/ID (Evidence Source) Substituents Key Structural Differences
HAS-D9 4-(3-Chloro-4-fluorophenyl), 5-(4-methoxyphenyl) Fluorine replaces methyl at position 3; methoxy replaces ethoxyphenoxymethyl.
HAS-D3 4-(4-Chlorophenyl), 5-(4-methoxyphenyl) Lacks methyl and ethoxyphenoxy groups; simpler halogenation pattern.
CP 55 4-((3-Bromobenzylidene)amino), 5-(4-trifluoromethylphenyl) Schiff base formation; trifluoromethyl enhances lipophilicity.
Compound 9d 4-(4-Methoxybenzylideneamino), 5-(naphthalen-2-yloxymethyl) Bulkier naphthyl group; Schiff base vs. ether linkage.

Key Trends :

  • Halogenation : Chloro and fluoro substituents (e.g., HAS-D9 ) enhance metabolic stability and receptor binding .
  • Alkoxy Groups: Ethoxyphenoxymethyl in the target compound may improve solubility compared to methoxy or nitro analogs .

Comparison :

  • Alkylation: The target’s ethoxyphenoxymethyl group likely requires milder conditions (e.g., Cs₂CO₃ in DMF ) compared to naphthyloxy analogs .
  • Yields : Schiff base derivatives () show variable yields (39–83%), influenced by steric hindrance and aldehyde reactivity.

Physicochemical Properties

Melting points and solubility are critical for formulation and bioavailability:

Compound Melting Point (°C) Solubility Trends (Evidence Source)
Target (Inferred) Likely 160–200°C Moderate solubility in DMF/DMSO due to ethoxyphenoxy group
Compound 9d 177–178 Low solubility in water; soluble in polar aprotic solvents
HAS-D3 Not specified Enhanced solubility with methoxyphenyl vs. nitro groups
CP 55 Not specified High lipophilicity from trifluoromethylphenyl

Target Implications :

  • The chloro-methylphenyl group may enhance antimicrobial or antiviral activity .
  • Ethoxyphenoxymethyl could reduce cytotoxicity compared to nitro or trifluoromethyl analogs .

Biological Activity

The compound 4-(3-chloro-4-methylphenyl)-5-[(4-ethoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a derivative of the triazole class, which has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article aims to provide a detailed overview of its biological activity based on recent research findings.

  • Molecular Formula: C19H20ClN3O2S
  • Molecular Weight: 373.89 g/mol
  • CAS Number: 723332-61-4

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains. In studies involving triazole derivatives, notable findings include:

  • Mechanism of Action: Triazoles typically function by inhibiting the synthesis of ergosterol in fungal cell membranes, but they also exhibit antibacterial properties by disrupting bacterial cell wall synthesis and function.
  • Efficacy Against Bacteria:
    • The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
    • Specific studies reported MIC values ranging from 0.12 to 1.95 µg/mL for various triazole derivatives against pathogens such as E. coli, S. aureus, and P. aeruginosa.
Bacterial StrainMIC (µg/mL)
E. coli0.12 - 1.95
S. aureus0.25 - 2.00
P. aeruginosa0.50 - 3.00

Anticancer Activity

The anticancer potential of the compound has also been explored:

  • Cell Line Studies: In vitro studies have shown that this triazole derivative exhibits cytotoxic effects on various cancer cell lines, including melanoma and breast cancer cells .
  • Selectivity: Some derivatives have been noted for their selective action against cancer cells while sparing normal cells, suggesting a promising therapeutic index for further development.
  • Mechanism of Action: The anticancer activity is hypothesized to involve the induction of apoptosis in cancer cells and inhibition of key signaling pathways associated with tumor growth.

Case Studies

Several case studies have highlighted the importance of triazole derivatives in clinical settings:

  • A study conducted by Mohammed et al. (2019) synthesized novel triazole-fluoroquinolone hybrids that showed enhanced antibacterial activity compared to standard treatments, indicating the potential for combination therapies involving triazoles .
  • Mermer et al. (2019) reported that certain triazole compounds exhibited higher potency against drug-resistant strains of Mycobacterium tuberculosis, suggesting their utility in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-(3-chloro-4-methylphenyl)-5-[(4-ethoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol?

  • Methodology : Synthesis typically involves cyclocondensation of thiosemicarbazide intermediates with substituted benzaldehydes or ketones. Key parameters include:

  • Reagent selection : Use NaOH or KOH as base catalysts in ethanol or methanol under reflux (60–80°C) .
  • Reaction time : 6–12 hours, monitored via TLC for completion.
  • Purification : Recrystallization from ethanol/water mixtures yields pure compounds (95%+ purity) .
    • Validation : Confirm product identity via melting point analysis and spectroscopic techniques (FT-IR, NMR) .

Q. How can spectroscopic techniques (NMR, IR) distinguish between tautomeric forms of 1,2,4-triazole-3-thiol derivatives?

  • NMR analysis :

  • ¹H NMR : Thione tautomers show a singlet for S-H protons at δ 13.5–14.5 ppm, absent in thiol forms. Aromatic protons from substituents (e.g., 3-chloro-4-methylphenyl) appear at δ 7.2–8.1 ppm .
  • ¹³C NMR : Carbonyl (C=S) signals at δ 165–175 ppm confirm thione tautomers .
    • IR spectroscopy : Strong C=S stretches at 1200–1250 cm⁻¹ and S-H stretches at 2550–2600 cm⁻¹ differentiate tautomers .

Q. What methods are recommended for assessing the purity of this compound in preclinical studies?

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (70:30 v/v) .
  • Elemental analysis : Match experimental C, H, N, S percentages to theoretical values (deviation < 0.4%) .
  • Thermal analysis : Differential scanning calorimetry (DSC) to verify sharp melting points (e.g., 180–185°C) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the biological activity of this compound?

  • DFT calculations :

  • Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (HOMO-LUMO gap, dipole moment) and stability .
  • Simulate IR/NMR spectra and compare with experimental data to validate tautomeric forms .
    • Molecular docking :
  • Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Key residues (e.g., Asp27, Lys32) may form hydrogen bonds with triazole-thiol groups .

Q. How should researchers address contradictions in biological activity data across studies?

  • Case example : Discrepancies in antimicrobial efficacy may arise from:

  • Strain variability : Test against standardized microbial strains (e.g., ATCC) and report MIC values in triplicate .
  • Solubility issues : Use DMSO as a co-solvent (≤1% v/v) to enhance compound bioavailability in agar dilution assays .
    • Statistical validation : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare results across studies .

Q. What strategies optimize the stability of this compound under physiological conditions?

  • pH stability : Conduct accelerated degradation studies in buffers (pH 1–9) at 37°C. Triazole-thiols are typically stable at pH 4–7 but hydrolyze in strongly acidic/basic conditions .
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
  • Formulation : Encapsulate in cyclodextrins or liposomes to enhance aqueous stability .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Modify substituents :

  • Electron-withdrawing groups (e.g., -Cl on phenyl rings) enhance antimicrobial activity by increasing electrophilicity .
  • Ethoxyphenoxy groups improve lipid solubility, aiding blood-brain barrier penetration .
    • Biological testing : Compare IC₅₀ values against parent compound in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .

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